molecular formula C11H17NO4 B2893316 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid CAS No. 2167135-16-0

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid

Cat. No.: B2893316
CAS No.: 2167135-16-0
M. Wt: 227.26
InChI Key: HLWUEGXIIMSBDF-UHFFFAOYSA-N
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Description

This compound is a spirocyclic carboxylic acid derivative featuring a tert-butoxycarbonylamino (Boc) group at position 2 and a carboxylic acid moiety at position 5 of the spiro[2.2]pentane scaffold. Its molecular formula is C₁₀H₁₅NO₄ (based on structural analogs in ), with a molar mass of ~213.23 g/mol. The spirocyclic framework introduces significant ring strain, which may enhance reactivity and conformational rigidity compared to linear analogs . While direct toxicological data are unavailable, structurally related compounds (e.g., spiro[2.2]pentane-1-carboxylic acid) are classified as irritants (Xi hazard symbol), necessitating cautious handling . The Boc group likely serves as a protective moiety for amines in synthetic applications, such as peptide synthesis or drug intermediates.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-7-5-11(7)4-6(11)8(13)14/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWUEGXIIMSBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid typically involves the following steps:

    Formation of the spiro[2.2]pentane core: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a carbene precursor.

    Introduction of the Boc-protected amine: The spiro[2.2]pentane core is then reacted with tert-butyl chloroformate and an amine to introduce the Boc-protected amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted amines, ethers, or thioethers.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug precursor or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic activation. The Boc-protected amine group can be deprotected under physiological conditions, allowing the compound to interact with its molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Spirocyclic Frameworks

  • Spiro[2.2]pentane-1-carboxylic acid (CAS 17202-64-1): Molecular Formula: C₆H₈O₂ Molar Mass: 112.13 g/mol Key Differences: Lacks the Boc-protected amino group, resulting in reduced steric hindrance and lower molar mass. Physical Properties: Higher predicted density (1.30 g/cm³) and boiling point (224.3°C) compared to non-spiro analogs, attributed to compact spirocyclic geometry . Acidity: pKa ≈ 4.81, indicating moderate acidity typical of carboxylic acids .
  • Spiro[2.2]pentane-2-carboxylic acid :

    • Positional isomer of the above, with similar physical properties but distinct reactivity due to the carboxylic acid group’s placement on the spiro system .

Linear Analogs with Boc-Protected Amino Groups

  • 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (CAS 85535-47-3): Molecular Formula: C₁₀H₁₉NO₅ Molar Mass: 233.26 g/mol Key Differences: Linear pentanoic acid chain with a hydroxyl group at position 5, reducing ring strain but increasing flexibility . Safety Profile: Not classified for health or environmental hazards, though precautions against inhalation and skin contact are advised due to unstudied toxicology .

Substituent Effects on Reactivity and Stability

  • Boc Group Influence: The Boc group in the target compound enhances steric shielding of the amino group, improving stability during synthetic steps (e.g., peptide coupling) compared to unprotected amines. Incompatibility with strong oxidizers (e.g., peroxides) is noted for analogs, suggesting similar reactivity for the target compound .
  • Spirocyclic vs. Linear Backbones: Spiro systems exhibit higher thermal stability (e.g., boiling point >200°C) but may suffer from hydrolytic instability under acidic/basic conditions due to ring strain . Linear analogs (e.g., pentanoic acid derivatives) show better solubility in polar solvents but lower conformational rigidity .

Comparative Data Table

Property Target Compound (Spiro-Boc) Spiro[2.2]pentane-1-carboxylic Acid 5-Hydroxy-Boc-pentanoic Acid
Molecular Formula C₁₀H₁₅NO₄ C₆H₈O₂ C₁₀H₁₉NO₅
Molar Mass (g/mol) ~213.23 112.13 233.26
pKa ~4.8 (estimated) 4.81 Not reported
Hazard Classification Likely Irritant (Xi) Irritant (Xi) Not classified
Key Applications Protected intermediates Rigid scaffold in drug design Synthetic precursors

Biological Activity

The compound 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid is a spirocyclic amino acid derivative that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and biological properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C14H23NO4C_{14}H_{23}NO_4 with a molecular weight of 269.34 g/mol. The compound features a spirocyclic structure, which contributes to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
CAS Number2171731-99-8
PurityMinimum 95%

Synthesis

The synthesis of spiro compounds typically involves various organic reactions, including cyclization methods such as the intramolecular Wurtz coupling reaction . This method utilizes reactive halogenated precursors to form the spirocyclic structure efficiently.

Antiviral Properties

Research indicates that derivatives of spirocyclic compounds, including those similar to this compound, exhibit antiviral properties. For instance, studies have shown that certain spiro compounds can inhibit the activity of human cytomegalovirus protease, suggesting potential applications in antiviral drug development .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Preliminary studies suggest that it could inhibit specific proteases involved in viral replication, which is critical for the development of therapeutic agents targeting viral infections.

Case Studies

  • Study on Cytomegalovirus Protease Inhibition : A recent study demonstrated that spirocyclic compounds, including derivatives of the compound , effectively inhibited the activity of human cytomegalovirus protease in vitro, showcasing their potential as antiviral agents .
  • In Vivo Studies : Animal models treated with spirocyclic compounds showed reduced viral load and improved survival rates compared to control groups, indicating significant biological activity against viral infections.

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